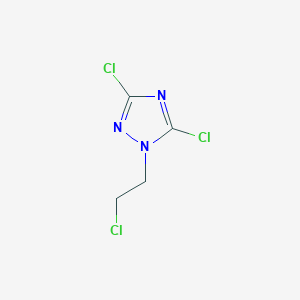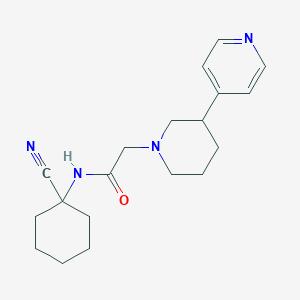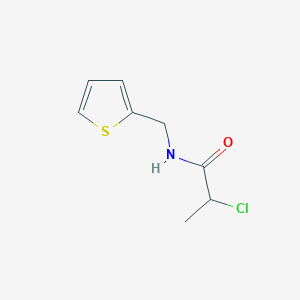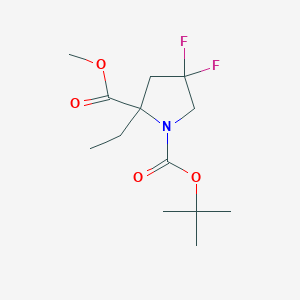![molecular formula C15H11Cl2N3O2 B2542773 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one CAS No. 648859-11-4](/img/structure/B2542773.png)
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one, often referred to as compound 1 , is a synthetic organic compound. Its chemical structure consists of a quinazolinone core with an amino group at position 3 and a dichlorophenoxy methyl group at position 2. The compound’s molecular formula is C₁₄H₁₀Cl₂N₂O₂ .
Synthesis Analysis
The synthesis of compound 1 involves several steps. Researchers have designed and synthesized a series of 2,3-disubstituted quinazolinone derivatives and a [1,2,4]triazino[2,3-c]quinazolinone . These derivatives incorporate pharmacophoric elements associated with anticonvulsant drugs. The synthetic route likely includes chlorination, cyclization, and subsequent functionalization to introduce the amino group .
Molecular Structure Analysis
- Dichlorophenoxy Methyl Group : Attached to the second carbon, this moiety likely influences the compound’s lipophilicity and binding affinity .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Research has focused on synthesizing derivatives of dihydroquinazolinone, like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibiting antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Thioglycolic Amino Acid Derivatives : The interaction of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with sodium thioglycolate produced compounds with significant antimicrobial activities (Atta, 1994).
Anticonvulsant Activity
- Novel 3-aminoquinazolines Synthesis : The development of novel 3-aminoquinazolines for potential anticonvulsant activity is a key area of research. These compounds have been evaluated for effectiveness in anticonvulsant models (Tita & Kornet, 1988).
- Thioxoquinazolinone Derivatives : A series of thioxoquinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. Certain compounds demonstrated potent anticonvulsant effects (Rajasekaran et al., 2013).
Chemical Synthesis and Alkylation
- Synthesis and Alkylation Studies : Research in quinazoline chemistry includes the synthesis and alkylation of dihydroquinazolines, contributing to a better understanding of their chemical properties (Gromachevskaya et al., 2017).
Antiparasitic Activities
- Evaluation of Enantiomers : Studies on the antiparasitic activities of 8-aminoquinolines, a class that includes derivatives of dihydroquinazolinone, have revealed significant efficacy against various parasites, with attention to their hematological toxicities (Nanayakkara et al., 2008).
Antitubercular, Anti-HIV, and Antibacterial Agents
- Novel Carboxamidines Synthesis : Synthesis of novel quinazolinone derivatives, including 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines, has been explored for their potential as AntiHIV, antitubercular, and antibacterial agents (Sulthana M.T et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-2-[(2,4-dichlorophenoxy)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-9-5-6-13(11(17)7-9)22-8-14-19-12-4-2-1-3-10(12)15(21)20(14)18/h1-7H,8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCNQFAVPAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=C(C=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2542692.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)


![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)
![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)


![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)
![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)